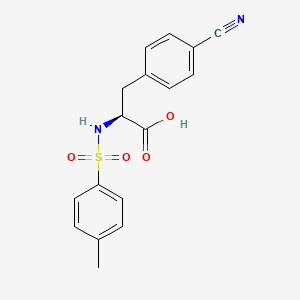
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine is a synthetic compound with a complex structure that includes a cyano group, a sulfonyl group, and a phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine typically involves multiple steps, including the introduction of the cyano group, the sulfonyl group, and the phenylalanine backbone. Common synthetic routes may involve:
Nitration: Introduction of the cyano group through nitration reactions.
Sulfonation: Addition of the sulfonyl group using sulfonating agents.
Peptide Coupling: Formation of the phenylalanine backbone through peptide coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce sulfides.
Scientific Research Applications
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-D-phenylalanine: A stereoisomer with similar chemical properties but different biological activity.
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-tyrosine: A structurally related compound with a hydroxyl group on the aromatic ring.
Uniqueness
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
80852-42-2 |
|---|---|
Molecular Formula |
C17H16N2O4S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S)-3-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C17H16N2O4S/c1-12-2-8-15(9-3-12)24(22,23)19-16(17(20)21)10-13-4-6-14(11-18)7-5-13/h2-9,16,19H,10H2,1H3,(H,20,21)/t16-/m0/s1 |
InChI Key |
KKDDDZZQBXYTFL-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)C#N)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















